![molecular formula C11H20O3 B8423893 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol](/img/structure/B8423893.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a decane ring, with a propanol group attached to the spiro carbon. The presence of the dioxane ring imparts significant stability and reactivity to the molecule, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decane with a suitable propanol derivative under controlled conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the propanol derivative, followed by nucleophilic attack on the spirocyclic compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure but lacks the propanol group.
2-(1,4-Dioxaspiro[4.5]decan-8-yl)amino-propan-1-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is unique due to its specific combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol |
InChI |
InChI=1S/C11H20O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h9,12H,3-8H2,1-2H3 |
Clé InChI |
RIZRTZRWOZIFAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC2(CC1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


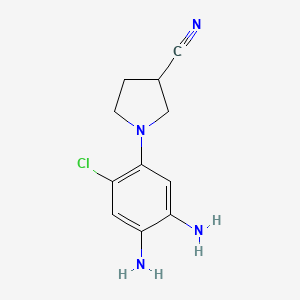




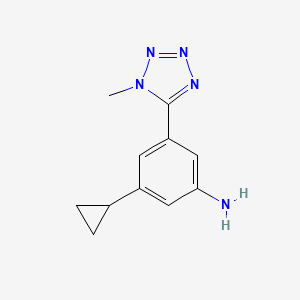
![2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine](/img/structure/B8423877.png)

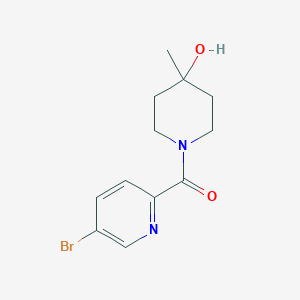
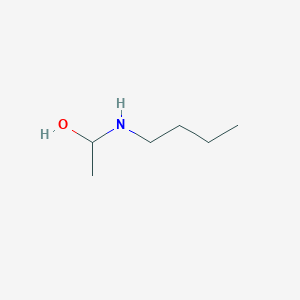
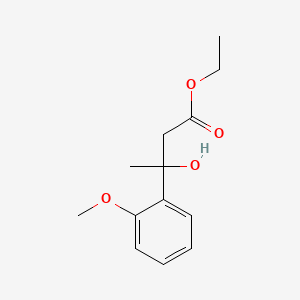
![[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol](/img/structure/B8423917.png)

![Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B8423928.png)
